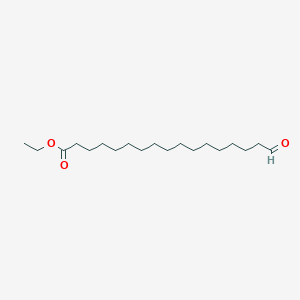![molecular formula C20H20O4 B13133592 2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione CAS No. 91854-17-0](/img/structure/B13133592.png)
2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two isopropoxy groups at the 2 and 6 positions and two ketone groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts acylation to introduce the ketone groups, followed by nucleophilic substitution to add the isopropoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroxylated anthracenes, and substituted anthracenes .
Applications De Recherche Scientifique
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the DNA structure and leading to cleavage upon irradiation with UV light. This property is particularly useful in photodynamic therapy for cancer treatment . The molecular pathways involved include the generation of reactive oxygen species (ROS) that cause oxidative damage to the DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photon upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence and is used in similar applications as 2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE.
Uniqueness
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. The presence of isopropoxy groups enhances its solubility and modifies its electronic properties, making it suitable for specialized applications in photonics and medicinal chemistry .
Propriétés
Numéro CAS |
91854-17-0 |
|---|---|
Formule moléculaire |
C20H20O4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2,6-di(propan-2-yloxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O4/c1-11(2)23-13-5-7-15-17(9-13)19(21)16-8-6-14(24-12(3)4)10-18(16)20(15)22/h5-12H,1-4H3 |
Clé InChI |
QUBKBLSMTJQPGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


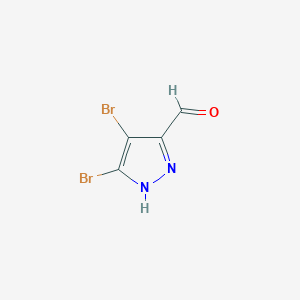


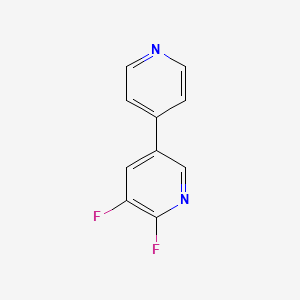

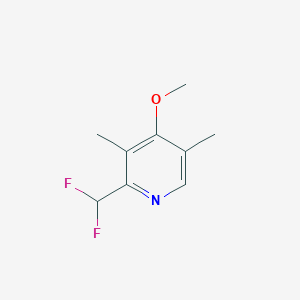
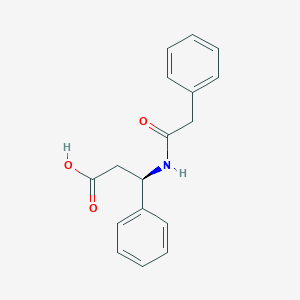
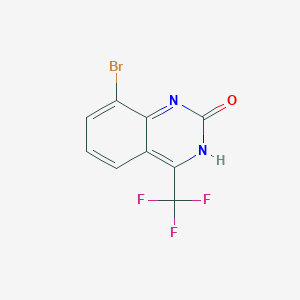

![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
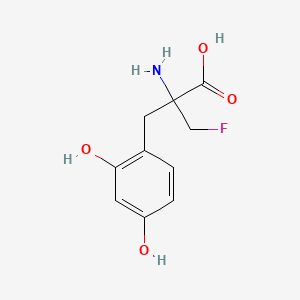
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
